Quinolinepropionic acid, 1,2,3,4-tetrahydro-
Overview
Description
Quinolinepropionic acid, 1,2,3,4-tetrahydro- is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline is C9H11N . It is a secondary amine .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Synthesis of Bioactive Compounds
Tetrahydroquinolines are often used in the synthesis of bioactive compounds . They are key components in many natural products and therapeutic lead compounds .
Precursors for Alkaloids
The C(1)-substituted derivatives of tetrahydroquinolines can act as precursors for various alkaloids, which display a wide range of biological activities .
Domino Reactions
Tetrahydroquinolines are used in domino reactions, which are a type of chemical reaction that involves two or more bond-forming transformations that take place within the same reaction sequence . These reactions are highly efficient and often used in the synthesis of complex molecules .
Drug Synthesis
Tetrahydroquinolines are used in the synthesis of various drugs . They are often used in domino reactions to create complex molecules with high efficiency .
Heterocycle Synthesis
Tetrahydroquinolines are used in the synthesis of heterocycles . Heterocycles are a type of organic compound that contain a ring structure made up of at least two different elements .
Asymmetric Catalysis
Tetrahydroquinolines have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a type of catalysis in which a chiral catalyst causes a chiral bias in a chemical reaction .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinolinepropionic acid, also known as Quinolinepropionic acid, 1,2,3,4-tetrahydro-, is a quinoline derivative. Quinolines have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often resulting in high and selective activity . For instance, some quinoline derivatives have been found to strongly interact with the active site of SARS-CoV-2 3CLpro, thereby hindering its activity .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways depending on their specific structures and functional groups .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSFGROFSZRPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238658 | |
Record name | Quinolinepropionic acid, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolinepropionic acid, 1,2,3,4-tetrahydro- | |
CAS RN |
91641-02-0 | |
Record name | 1,2,3,4-Tetrahydroquinolinepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091641020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolinepropionic acid, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAHYDROQUINOLINEPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6WT7D96E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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